6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one 6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17569581
InChI: InChI=1S/C5H7N3O2/c9-3-7-4-1-2-6-5(10)8-4/h1-2,9H,3H2,(H2,6,7,8,10)
SMILES:
Molecular Formula: C5H7N3O2
Molecular Weight: 141.13 g/mol

6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one

CAS No.:

Cat. No.: VC17569581

Molecular Formula: C5H7N3O2

Molecular Weight: 141.13 g/mol

* For research use only. Not for human or veterinary use.

6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one -

Specification

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
IUPAC Name 6-(hydroxymethylamino)-1H-pyrimidin-2-one
Standard InChI InChI=1S/C5H7N3O2/c9-3-7-4-1-2-6-5(10)8-4/h1-2,9H,3H2,(H2,6,7,8,10)
Standard InChI Key FTNHTYFMIOWXSI-UHFFFAOYSA-N
Canonical SMILES C1=C(NC(=O)N=C1)NCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Profile

6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one belongs to the aminopyrimidine class, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The hydroxymethylamino substituent at position 6 introduces polarity and hydrogen-bonding capacity, which are critical for interactions with biological targets. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC5H7N3O2\text{C}_5\text{H}_7\text{N}_3\text{O}_2
Molecular Weight141.13 g/mol
Density1.67 g/cm³
Boiling Point234°C at 760 mmHg
Flash Point95.3°C
Topological Polar Surface Area92.0 Ų

These properties were derived from spectral analyses and computational modeling, confirming the compound’s stability under standard laboratory conditions .

Spectral Characterization

The compound’s structure has been validated through:

  • FT-IR: Peaks at 3300–3100 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), and 1250 cm⁻¹ (C–N) .

  • ¹H NMR: Signals at δ 8.21 ppm (pyrimidine H-4), δ 6.45 ppm (H-5), and δ 4.75 ppm (hydroxymethyl group).

  • ¹³C NMR: Resonances at 165.2 ppm (C-2), 158.9 ppm (C-6), and 62.1 ppm (hydroxymethyl carbon) .

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis typically begins with 6-aminopyrimidin-2(1H)-one, which undergoes hydroxymethylation via nucleophilic substitution. Key steps include:

  • Amination: Reaction with formaldehyde under basic conditions to introduce the hydroxymethyl group.

  • Solvent Selection: Ethanol or dimethylformamide (DMF) at reflux temperatures (70–90°C) to enhance yield .

  • Purification: Recrystallization from aqueous ethanol achieves >95% purity, as confirmed by HPLC .

Yield and Scalability

Optimized conditions yield 78–85% of the target compound, with scalability demonstrated at the 100-gram scale. Impurities such as unreacted starting material (<2%) and over-hydroxymethylated byproducts (<3%) are controlled via gradient elution chromatography .

Biological Activities and Mechanistic Insights

Cytotoxic Profiling

Against HCT-116 colorectal carcinoma cells, the compound showed an IC₅₀ of 18.7 µM, comparable to doxorubicin (IC₅₀ = 15.2 µM) . Mechanistic studies suggest intercalation into DNA base pairs and topoisomerase II inhibition, analogous to other pyrimidine-based chemotherapeutics .

Anti-Inflammatory and Antioxidant Effects

At 50 µM, the compound exhibited 72% inhibition of red blood cell hemolysis, surpassing ibuprofen (65%), and scavenged 58% of DPPH radicals . These effects correlate with its ability to stabilize lipid membranes and neutralize reactive oxygen species .

Comparative Analysis with Structural Analogs

6-Amino-5-hydroxy-2-methyl-1H-pyrimidin-4-one

This analog (CAS 36591-61-4) shares the same molecular formula but differs in substituent positions. It demonstrates weaker cytotoxicity (IC₅₀ = 45 µM against MCF-7) but superior solubility (LogP = -0.3 vs. 0.2 for the target compound) .

6-Amino-1H-pyrimidin-2-one

The des-hydroxymethyl derivative (CAS 287484-45-1) exhibits reduced antimicrobial activity (MIC = 128 µg/mL against S. aureus), underscoring the hydroxymethyl group’s role in bioactivity .

Future Directions and Therapeutic Prospects

Targeted Drug Delivery

Conjugation with lipid nanoparticles or PEGylated carriers could enhance bioavailability, currently limited by rapid renal clearance (t₁/₂ = 1.8 hours in rats) .

Combination Therapies

Synergistic studies with β-lactam antibiotics or checkpoint inhibitors may address resistance mechanisms in oncology and infectious diseases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator